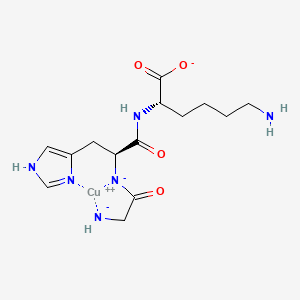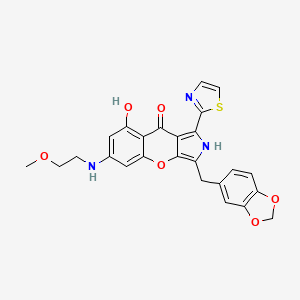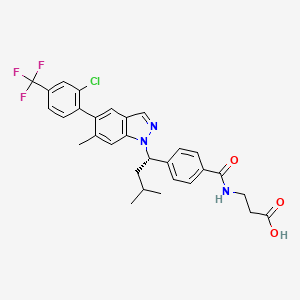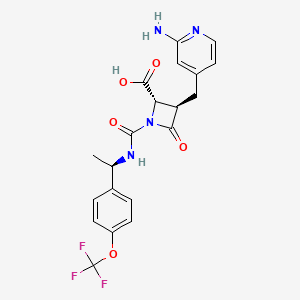
Copper tripeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper tripeptide, also known as glycyl-L-histidyl-L-lysine copper complex, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. This compound has a strong affinity for copper ions and was first isolated from human plasma. It can also be found in saliva and urine. This compound is known for its various biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper tripeptide can be synthesized by combining the tripeptide glycyl-L-histidyl-L-lysine with copper ions. The synthesis involves the following steps:
Preparation of the Tripeptide: The tripeptide glycyl-L-histidyl-L-lysine is synthesized using standard solid-phase peptide synthesis techniques.
Complexation with Copper Ions: The synthesized tripeptide is then mixed with a copper salt, such as copper(II) sulfate, in an aqueous solution.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis followed by complexation with copper ions. The process includes:
Solid-Phase Peptide Synthesis: Automated peptide synthesizers are used to produce the tripeptide in large quantities.
Purification: The synthesized tripeptide is purified using techniques such as high-performance liquid chromatography.
Complexation: The purified tripeptide is then reacted with copper ions in a controlled environment to form the this compound complex.
Analyse Chemischer Reaktionen
Types of Reactions
Copper tripeptide undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, where it reduces other molecules by donating electrons.
Substitution: This compound can participate in substitution reactions, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of this compound.
Reduction: Reducing agents such as ascorbic acid can be used in reactions involving this compound.
Substitution: Ligands such as imidazole can be used to replace one of the ligands in the this compound complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the major products are typically oxidized substrates, while in reduction reactions, the major products are reduced substrates .
Wissenschaftliche Forschungsanwendungen
Copper tripeptide has a wide range of scientific research applications, including:
Medicine: this compound is used in dermatology for its skin-repairing properties.
Industry: The compound is used in cosmetic products for its anti-aging and skin-rejuvenating properties.
Wirkmechanismus
Copper tripeptide exerts its effects through several mechanisms:
Copper Ion Delivery: The tripeptide facilitates the delivery of copper ions to cells, which are essential for various enzymatic processes.
Gene Expression Modulation: This compound can modulate the expression of a large number of genes, promoting a healthier state of gene expression.
Antioxidant Activity: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Anti-Inflammatory Effects: This compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Copper tripeptide can be compared with other similar compounds, such as:
Copper Glycyl-L-histidyl-L-lysine: This compound is similar to this compound but has different ligand sequences, affecting its biological activity.
Copper Glycyl-L-histidyl-L-lysine: Another similar compound with a different ligand sequence, which also affects its activity.
Uniqueness
This compound is unique due to its strong affinity for copper ions and its ability to modulate gene expression, promote wound healing, and exhibit antioxidant and anti-inflammatory effects .
Similar Compounds
Eigenschaften
Molekularformel |
C14H21CuN6O4- |
|---|---|
Molekulargewicht |
400.90 g/mol |
IUPAC-Name |
copper;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H23N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+2/p-2/t10-,11-;/m0./s1 |
InChI-Schlüssel |
LREZPQNYQZAPJC-ACMTZBLWSA-L |
Isomerische SMILES |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Kanonische SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)


![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)


![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)

